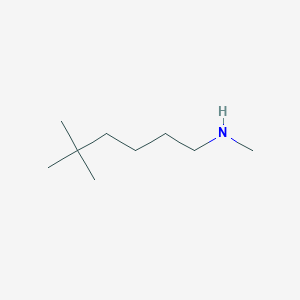
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is an organic compound that features a pyrrolidine ring linked to a 2,3-dihydrobenzofuran moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine typically involves the following steps:
Formation of 2,3-Dihydrobenzofuran-5-yl Alcohol: This can be achieved through the reduction of 2,3-dihydrobenzofuran-5-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Etherification: The alcohol is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogenated reagents, bases such as sodium hydride (NaH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced derivatives with fewer double bonds
Substitution: Halogenated pyrrolidine derivatives
科学的研究の応用
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar core structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the 2,3-dihydrobenzofuran group.
5-((2,3-Dihydrobenzofuran-5-yl)oxy)pentanoic acid: A compound with a similar ether linkage but a different functional group.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is unique due to its combined structural features of both 2,3-dihydrobenzofuran and pyrrolidine. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yloxy)pyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-2-12-9(4-6-14-12)7-10(1)15-11-3-5-13-8-11/h1-2,7,11,13H,3-6,8H2 |
InChIキー |
VZASRMMJWGUJGW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2=CC3=C(C=C2)OCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


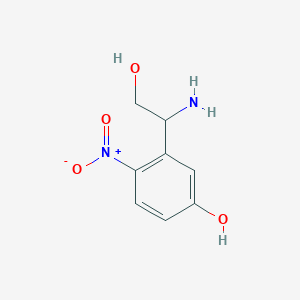
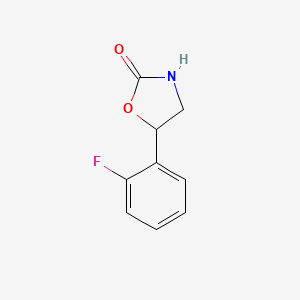

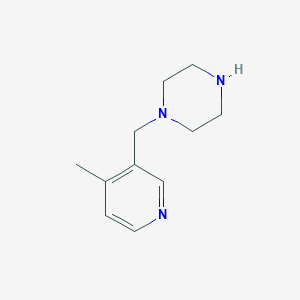
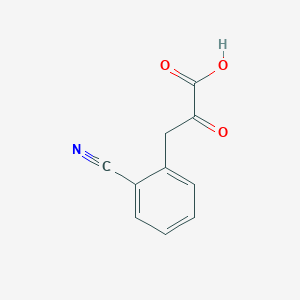
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)

![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
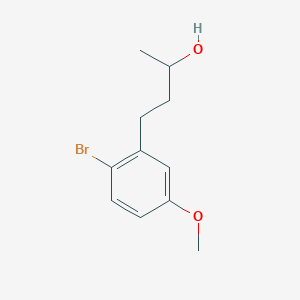
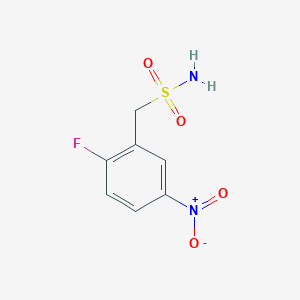
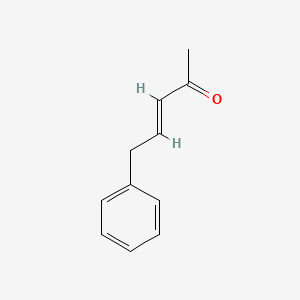
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)

